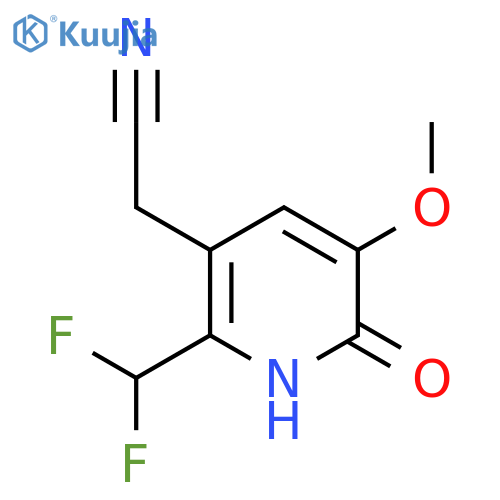Cas no 1806941-22-9 (2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile)

2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile
-
- インチ: 1S/C9H8F2N2O2/c1-15-6-4-5(2-3-12)7(8(10)11)13-9(6)14/h4,8H,2H2,1H3,(H,13,14)
- InChIKey: OBYQUKYXLWZZOK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CC#N)C=C(C(N1)=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 390
- トポロジー分子極性表面積: 62.1
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029555-250mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile |
1806941-22-9 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029029555-1g |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile |
1806941-22-9 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
| Alichem | A029029555-500mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile |
1806941-22-9 | 95% | 500mg |
$1,752.40 | 2022-03-31 |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrileに関する追加情報
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile (CAS No. 1806941-22-9): A Comprehensive Overview
In the realm of fine chemicals and pharmaceutical intermediates, 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile (CAS No. 1806941-22-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its difluoromethyl and hydroxypyridine moieties, is a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules. Its acetonitrile group further enhances its versatility in organic synthesis, making it a valuable building block for drug discovery and material science.
The 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile is often discussed in the context of fluorinated compounds, a class of chemicals that has seen exponential growth in demand due to their stability and bioactivity. Fluorination, particularly the introduction of a difluoromethyl group, is a strategic modification in medicinal chemistry, as it can improve metabolic stability and binding affinity. This aligns with current trends in drug development, where researchers are increasingly focusing on fluorine-containing APIs (Active Pharmaceutical Ingredients) to address challenges like drug resistance and bioavailability.
From a synthetic perspective, the hydroxy and methoxy substituents on the pyridine ring of 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile offer multiple sites for further functionalization. This makes the compound a promising candidate for heterocyclic chemistry, a field that dominates modern organic synthesis. Heterocycles are pivotal in designing agrochemicals, pharmaceuticals, and electronic materials, which explains the growing curiosity around this molecule in academic and industrial circles.
Another hot topic tied to this compound is its potential role in green chemistry. With sustainability becoming a priority, chemists are exploring ways to synthesize fluorinated pyridines using eco-friendly protocols. The acetonitrile moiety in 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile could serve as a handle for catalytic transformations, reducing the need for hazardous reagents. This resonates with the broader shift toward sustainable synthesis, a frequently searched term in scientific databases and AI-driven research tools.
In the pharmaceutical sector, 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile is speculated to be a precursor for kinase inhibitors or antiviral agents, given the prevalence of similar scaffolds in FDA-approved drugs. Kinase inhibitors, for instance, are a cornerstone of cancer therapy, and the search for novel scaffolds is relentless. This compound’s pyridine core aligns with the structural requirements of many kinase targets, making it a subject of ongoing investigations.
For those delving into spectroscopic analysis, the compound’s NMR and mass spectrometry profiles are of particular interest. The presence of fluorine atoms introduces distinct splitting patterns in NMR spectra, a topic frequently queried in educational forums. Additionally, the hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and crystallinity—key factors in formulation science.
In summary, 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile (CAS No. 1806941-22-9) is a multifaceted compound with applications spanning drug discovery, material science, and sustainable chemistry. Its structural features and synthetic adaptability position it as a valuable asset in modern research, addressing both fundamental and applied challenges. As the scientific community continues to explore its potential, this compound is poised to remain a topic of relevance in peer-reviewed literature and industry discussions.
1806941-22-9 (2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-acetonitrile) 関連製品
- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)
- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)
- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)
- 2171203-53-3((2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 2138019-73-3(3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol)
- 50917-31-2(2,3-Dichloro-5-acetamidobenzoic acid)
- 1287223-84-0(N-butyl-2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide)
- 342614-29-3(1,3-dimethyl-1,4-diazepane dihydrochloride)
- 1790196-99-4(1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)
- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)




